(2S)-4-Cyclopentyl-2-methylbutan-1-ol
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Overview
Description
(2S)-4-Cyclopentyl-2-methylbutan-1-ol is an organic compound characterized by a cyclopentyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-ol typically involves the use of enantioselective catalytic processes to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Cyclopentyl-2-methylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: The major products include cyclopentyl methyl ketone or cyclopentyl acetic acid.
Reduction: The major product is cyclopentyl methyl butane.
Substitution: The major products include cyclopentyl methyl butyl chloride or bromide.
Scientific Research Applications
(2S)-4-Cyclopentyl-2-methylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-Cyclopentyl-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-Cyclopentyl-2-methylbutan-1-ol: The enantiomer of the compound with opposite stereochemistry.
Cyclopentyl methyl ketone: A structurally similar compound with a ketone functional group.
Cyclopentyl acetic acid: A similar compound with a carboxylic acid functional group.
Uniqueness
(2S)-4-Cyclopentyl-2-methylbutan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopentyl group also imparts distinct physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(8-11)6-7-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKINACTJXODGL-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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